molecular formula C9H8N2O2 B1604298 4-Methyl-1H-indazole-3-carboxylic acid CAS No. 885518-90-1

4-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1604298
CAS No.: 885518-90-1
M. Wt: 176.17 g/mol
InChI Key: PNRZINGBFITCFA-UHFFFAOYSA-N
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Description

The Indazole Core: A Privileged Heterocyclic Motif in Drug Discovery and Medicinal Chemistry

The indazole ring system, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.gov The stability of the 1H-indazole tautomer, in comparison to the 2H-indazole form, makes it the predominant and more studied isomer. nih.gov

The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This adaptability has led to the incorporation of the indazole moiety into numerous commercially available drugs and clinical candidates. nih.gov For instance, the indazole structure is central to the antiemetic drug Granisetron and the antitumor agent Lonidamine. googleapis.com

Significance of Indazole-3-carboxylic Acid Derivatives in Pharmaceutical and Agrochemistry Applications

The introduction of a carboxylic acid group at the 3-position of the indazole ring, and its subsequent derivatization, has proven to be a fruitful strategy in the development of new chemical entities. These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antitumor, and kinase inhibitory effects. bloomtechz.combloomtechz.com The methyl ester of 1H-indazole-3-carboxylic acid, for example, is a key intermediate in the synthesis of various pharmaceutical compounds. bloomtechz.combloomtechz.com

In the realm of agrochemistry, derivatives of the indazole scaffold are being explored for the development of novel pesticides, herbicides, and plant growth regulators. bloomtechz.com The unique structure of these compounds offers the potential for creating more effective and environmentally benign agricultural solutions. bloomtechz.com

Overview of Research Directions for Substituted 1H-Indazole-3-carboxylic Acids

Current research on substituted 1H-indazole-3-carboxylic acids is focused on several key areas. A primary direction is the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.gov This involves the strategic placement of various functional groups on the indazole ring to optimize interactions with target proteins.

Another significant research avenue is the exploration of these compounds as inhibitors of enzymes such as protein kinases, which are implicated in diseases like cancer. researchgate.net Furthermore, the development of efficient and scalable synthetic routes to these molecules remains a critical goal to support their advancement in preclinical and clinical studies. googleapis.comgoogle.com While specific research on 4-Methyl-1H-indazole-3-carboxylic acid is not extensively documented, its structure suggests it would be a compound of interest within these broader research trends.

Physicochemical Properties

Below are the physicochemical properties for the parent compound, 1H-indazole-3-carboxylic acid, and its corresponding methyl ester, which provide a foundational understanding for the 4-methyl derivative.

Property1H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylate
Molecular Formula C₈H₆N⁚O⁚ sigmaaldrich.comC₉H₈N⁚O⁚ nih.gov
Molecular Weight 162.15 g/mol sigmaaldrich.com176.17 g/mol nih.gov
Appearance Beige powder sigmaaldrich.comWhite to off-white solid
Melting Point 266-270 °C (decomposes) sigmaaldrich.com162-163 °C
SMILES OC(=O)c1n[nH]c2ccccc12 sigmaaldrich.comCOC(=O)C1=NNC2=CC=CC=C21 biosynth.com
InChI Key BHXVYTQDWMQVBI-UHFFFAOYSA-N sigmaaldrich.comKWTCVAHCQGKXAZ-UHFFFAOYSA-N biosynth.com
CAS Number 4498-67-3 sigmaaldrich.com43120-28-1 nih.gov

Synthesis Overview

The synthesis of 1H-indazole-3-carboxylic acid and its derivatives can be achieved through various methods. A common approach involves the esterification of the parent carboxylic acid. For instance, 1H-indazole-3-carboxylic acid can be reacted with methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux to produce methyl 1H-indazole-3-carboxylate. jocpr.com Another method involves dissolving the carboxylic acid in methanol at 0 °C and adding thionyl chloride dropwise, followed by heating to reflux. chemicalbook.com

General synthetic strategies for the indazole ring itself often start from substituted anilines or related benzene precursors, followed by cyclization to form the pyrazole ring. jocpr.com For a 4-methyl substituted derivative, a plausible starting material would be a correspondingly methylated aniline (B41778) derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZINGBFITCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646463
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-90-1
Record name 4-Methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methyl 1h Indazole 3 Carboxylic Acid and Its Derivatives

Strategic Approaches to the Indazole Nucleus Construction

The construction of the indazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into cyclization reactions forming the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole nucleus typically involves the creation of a nitrogen-nitrogen bond and subsequent cyclization. Various classical and modern synthetic reactions have been employed to achieve this transformation.

Transition metal catalysis has revolutionized the synthesis of indazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. jocpr.com Catalysts based on rhodium, palladium, copper, and cobalt have been extensively explored for their ability to facilitate C-H activation, amination, and cyclization reactions. jocpr.comresearchgate.net

For instance, rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with various partners, such as diazo compounds or α-carbonyl sulfoxonium ylides, have emerged as powerful tools for constructing the indazole skeleton. jocpr.com Similarly, cobalt(III)-catalyzed C-H bond functionalization followed by addition to aldehydes and subsequent cyclization cascades provides an efficient route to N-aryl-2H-indazoles. nih.govprepchem.com Copper-catalyzed reactions, such as the cyclization of 2-alkynylazobenzenes or the coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives, also represent a versatile approach to substituted indazoles. bloomtechz.comderpharmachemica.com

A notable development is the use of a cooperative cobalt and copper-catalyzed reaction for the synthesis of 1H-indazole-3-carboxylic acid methyl esters from imidate esters and anthranils, which proceeds without the need for metal oxidants. google.com

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

Catalyst SystemStarting MaterialsProduct TypeReference
Rh(III)/Cu(II)Imidates and nitrosobenzenes1H-Indazoles jocpr.com
Rh(III)Azoxy compounds and diazoesters3-Acyl-2H-indazoles jocpr.com
Cp*Co(III)Azobenzenes and aldehydesN-Aryl-2H-indazoles nih.govprepchem.com
Cu(II)2-Alkynylazobenzenes3-Alkenyl-2H-indazoles bloomtechz.com
Co/CuImidate esters and anthranils1H-Indazole-3-carboxylic acid methyl esters google.com

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. These approaches often rely on cascade reactions, photochemistry, or the use of reactive intermediates like arynes. organic-chemistry.org

One such strategy involves the visible-light-induced, metal-free synthesis of 2H-indazoles from 2-((aryl/alkyl/H)ethynyl)aryltriazenes and arylsulfinic acids. organic-chemistry.org Another metal-free approach is the Davis-Beirut reaction, which utilizes the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines to form 2H-indazoles. This reaction proceeds through a key nitroso-imine intermediate. google.comnih.gov The Cadogan-Sundberg indole (B1671886) synthesis, a reductive cyclization of o-nitrostyrenes using phosphites, has also been adapted for indazole synthesis.

Furthermore, unprecedented metal-free regioselective halogenation of 2H-indazoles has been achieved by fine-tuning reaction conditions, allowing for the synthesis of various mono- and poly-halogenated indazoles. Visible light-promoted, transition-metal-free direct C3-carbamoylation of 2H-indazoles has also been reported, highlighting the potential of photochemistry in this field.

Diazotization of ortho-aminoaryl compounds followed by intramolecular cyclization is a classical and effective method for the synthesis of 1H-indazoles. This strategy is particularly relevant for the preparation of 1H-indazole-3-carboxylic acid and its derivatives.

A common approach involves the diazotization of an o-aminophenylacetic acid derivative. The resulting diazonium salt can then undergo intramolecular cyclization to form the indazole-3-carboxylic acid skeleton. For example, a patented process describes the one-step synthesis of 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters using sodium nitrite (B80452) or tert-butyl nitrite under mild conditions. organic-chemistry.org This method has been successfully applied to synthesize various substituted indazole-3-carboxylic acids, including a 5-methyl derivative, demonstrating its potential for the synthesis of the 4-methyl isomer.

The diazotization of o-aminophenylacetic acid to o-diazoniumphenylacetic acid and its subsequent intramolecular aliphatic diazonium coupling has been studied theoretically, suggesting that the enol tautomer of the starting material may be a key reactive intermediate.

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. These approaches focus on the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. jocpr.com

One example is the use of visible light to promote the synthesis of indazoles, reducing the need for high temperatures and harsh reagents. For instance, a metal-free, visible-light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed. Another green approach involves the use of lemon peel powder as a natural and efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation.

The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) in combination with sustainable heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, also represents a significant step towards more environmentally benign indazole synthesis. derpharmachemica.com

Specific Synthesis of 4-Methyl-1H-indazole-3-carboxylic Acid

While a variety of methods exist for the general synthesis of indazoles, a specific, detailed procedure for the preparation of this compound can be proposed based on established diazotization chemistry. A plausible and efficient route would involve the diazotization of a 2-amino-4-methylphenylacetic acid derivative, followed by intramolecular cyclization.

A likely precursor for this synthesis is ethyl 2-amino-4-methylphenylacetate. The synthesis could proceed as follows:

Diazotization: Ethyl 2-amino-4-methylphenylacetate is treated with a diazotizing agent, such as sodium nitrite, in the presence of a mineral acid (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

Cyclization: The in situ generated diazonium salt undergoes spontaneous intramolecular cyclization to form ethyl 4-methyl-1H-indazole-3-carboxylate.

Hydrolysis: The resulting ester is then hydrolyzed, for example, by heating with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the final product, this compound.

This proposed synthesis is analogous to the patented preparation of other substituted 1H-indazole-3-carboxylic acid derivatives from the corresponding o-aminophenylacetic esters. The starting material, ethyl 2-amino-4-methylphenylacetate, can be synthesized from 4-methyl-2-nitrotoluene through a series of standard organic transformations.

Precursor Selection and Reaction Conditions for 4-Methyl Substitution

The synthesis of the target molecule commences with the careful selection of precursors that incorporate the 4-methyl group onto the indazole core. A common strategy involves starting with a benzene ring that is already appropriately substituted. For instance, derivatives of 2,3-dimethylaniline (B142581) can serve as effective starting materials. In one established method, 2,3-dimethylaniline undergoes diazotization followed by cyclization to form 4-methyl-1H-indazole. sigmaaldrich.com

Another approach involves the cyclization of ortho-substituted phenylhydrazines. The key is to select a precursor where the methyl group is positioned to become the C4-substituent of the final indazole ring. For example, a synthetic route starting from 2-amino-3-methylbenzonitrile (B1366670) can be envisioned, where the amino group is converted to a hydrazine moiety, which then participates in the ring-closing reaction to form the indazole structure.

Regioselective Synthesis Strategies for this compound

Achieving the correct regiochemistry—specifically, the 1H-tautomer with a carboxylic acid at the C3 position—is a critical challenge in indazole synthesis. nih.gov One of the most reliable methods for constructing the indazole-3-carboxylic acid core involves the cyclization of a substituted phenylhydrazine (B124118) derivative. google.com

A widely applied strategy begins with the hydrolysis of isatin (B1672199) or a substituted analog. google.com For the 4-methyl derivative, the process could start from a precursor like 3-methyl-2-nitrobenzoic acid. This compound can be reduced to the corresponding amino derivative, which is then diazotized. The resulting diazonium salt is subsequently reduced to form an aryl hydrazine. Intramolecular cyclization of this hydrazine intermediate under acidic conditions yields the desired this compound. google.com This multi-step process, while lengthy, provides excellent control over the regiochemical outcome. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile platform for extensive chemical modification. The carboxylic acid group, the N-H of the pyrazole ring, and the C-H bonds on the benzene ring are all amenable to functionalization, allowing for the creation of large libraries of compounds.

Esterification and Hydrolysis of the Carboxylic Acid Moiety

The carboxylic acid at the C3 position can be readily converted into a variety of esters, which can act as prodrugs or key intermediates for further reactions.

Esterification: The most common method for this transformation is the Fischer esterification, which involves heating the carboxylic acid in an excess of the desired alcohol under acidic catalysis. masterorganicchemistry.comcommonorganicchemistry.com For example, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid or methanesulfonic acid yields the corresponding methyl ester. chemicalbook.comprepchem.comjocpr.com

Hydrolysis: The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is typically achieved under basic conditions. nih.gov Treating the ester derivative, such as methyl 4-methyl-1H-indazole-3-carboxylate, with an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) at room or elevated temperature efficiently cleaves the ester bond. researchgate.netacs.org This reaction is fundamental in many multi-step syntheses where the ester group is used for protection or purification purposes.

Table 1: Esterification and Hydrolysis Conditions
TransformationReagentsSolventConditionsProductReference
EsterificationIndazole-3-carboxylic acid, H₂SO₄ (cat.)Methanol (excess)Reflux, 16 hMethyl 1H-indazole-3-carboxylate chemicalbook.com
EsterificationIndazole-3-carboxylic acid, Thionyl chlorideMethanolReflux, 1.5 hMethyl 1H-indazole-3-carboxylate chemicalbook.com
HydrolysisIndazole-3-carboxylate ester, NaOHWater/Organic co-solventHeatingIndazole-3-carboxylic acid nih.govacs.org

Amide Bond Formation and N-Substitution Reactions

Amide Bond Formation: The carboxylic acid moiety is a prime handle for creating amide derivatives, which are prevalent in biologically active molecules. Standard peptide coupling reagents are highly effective for this purpose. Reagents such as O-(7-Azabenzotriazole-1-Yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF), facilitate the efficient coupling of the indazole carboxylic acid with a wide range of primary and secondary amines. jocpr.comacs.org

N-Substitution Reactions: Alkylation or arylation of the indazole nitrogen atom is a critical step for modulating the pharmacological properties of the scaffold. However, direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted regioisomers. beilstein-journals.orgbeilstein-journals.org The regiochemical outcome is highly dependent on the reaction conditions. nih.gov Studies have shown that the choice of base and solvent plays a pivotal role in directing the substitution. beilstein-journals.orgnih.gov

N1-Selectivity: Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the thermodynamically more stable N1-alkylated product. nih.gov

N2-Selectivity: Conversely, employing a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF can favor the kinetically controlled N2-alkylation, potentially through a chelation mechanism involving the cesium cation. beilstein-journals.orgnih.govnih.gov

Table 2: Regioselective N-Alkylation of Indazole Scaffolds
Desired ProductBaseSolventAlkylating AgentGeneral OutcomeReference
N1-Alkyl IndazoleNaHTHFAlkyl HalideFavors thermodynamic N1 product nih.gov
N1-Alkyl IndazoleCs₂CO₃DioxaneAlkyl TosylateHigh selectivity for N1 product nih.gov
N2-Alkyl IndazoleCs₂CO₃DMFAlkyl HalideFavors kinetic N2 product nih.gov
N2-Alkyl IndazoleDEAD / PPh₃THFAlcohol (Mitsunobu)High selectivity for N2 product nih.gov

Electrophilic Aromatic Substitution on the Indazole Ring

The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the fused pyrazole ring and the existing 4-methyl group influence the position of substitution. For 4-substituted 1H-indazoles, the C7 position is often the most activated towards electrophilic attack. An efficient and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) (DCM). rsc.orgresearchgate.net This C7-bromo derivative is a valuable intermediate for further diversification via cross-coupling reactions. rsc.orgresearchgate.net

Advanced Coupling Reactions for Scaffold Diversification

Modern palladium-catalyzed cross-coupling reactions are powerful tools for modifying the indazole scaffold, typically starting from a halogenated derivative such as a bromo- or iodo-indazole.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming carbon-carbon bonds, coupling an aryl or vinyl halide with a boronic acid or ester. mdpi.comnih.gov For the indazole scaffold, a C7-bromo-4-methyl-1H-indazole-3-carboxylate ester can be coupled with various aryl- or heteroarylboronic acids. rsc.orgresearchgate.net Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or K₃PO₄, and a solvent system like dioxane/water. mdpi.comnih.gov These reactions often require protection of the indazole N-H to prevent catalyst poisoning, although methods for coupling unprotected NH-indazoles have also been developed. nih.gov

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netmdpi.comthieme-connect.de This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). thieme-connect.de Starting from a C7-iodo-4-methyl-1H-indazole derivative, this method allows for the introduction of various alkynyl groups. The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N), which also serves as a solvent. thieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing direct access to N-arylated indazoles. researchgate.netthieme-connect.comwikipedia.org A C7-bromo-4-methyl-1H-indazole derivative can be coupled with a wide range of primary or secondary amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a strong base such as sodium tert-butoxide (NaOtBu). researchgate.netlibretexts.org This method is a cornerstone for synthesizing complex amines that are otherwise difficult to access. wikipedia.org

Table 3: Advanced Coupling Reactions on Halo-Indazole Scaffolds
ReactionSubstratesCatalyst SystemBaseBond FormedReference
Suzuki-MiyauraHalo-indazole + Boronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ / K₃PO₄Aryl-Aryl (C-C) rsc.orgmdpi.comnih.gov
SonogashiraHalo-indazole + Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NAryl-Alkynyl (C-C) researchgate.netthieme-connect.de
Buchwald-HartwigHalo-indazole + AminePd(OAc)₂ + Phosphine LigandNaOtBuAryl-Amine (C-N) researchgate.netthieme-connect.comwikipedia.org
Suzuki-Miyaura Cross-Coupling Reactions in Indazole Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has been extensively applied to the synthesis of complex molecules, including functionalized indazole derivatives. researchgate.net The versatility of this method allows for the introduction of a wide array of aryl and heteroaryl substituents onto the indazole core, a structural motif prevalent in many biologically active compounds. nih.gov

Research has demonstrated the successful application of the Suzuki-Miyaura reaction for the functionalization of the indazole ring at various positions. For instance, the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles has been achieved through the coupling of 5-bromoindazole derivatives with the corresponding heteroaryl boronic acids. nih.gov These reactions typically proceed in good yields in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate in a suitable solvent system. nih.gov

A particularly relevant application for the synthesis of derivatives of this compound is the C7 arylation of 4-substituted 1H-indazoles. rsc.orgrsc.orgresearchgate.net This approach involves the initial regioselective bromination of the 4-substituted indazole at the C7 position, followed by a palladium-catalyzed Suzuki-Miyaura reaction with various arylboronic acids. rsc.orgrsc.orgresearchgate.net This two-step sequence provides a reliable route to C7-arylated 4-substituted 1H-indazoles in moderate to good yields. rsc.orgrsc.org

To apply this methodology to a derivative of this compound, a suitable precursor such as a C7-bromo-4-methyl-1H-indazole-3-carboxylate ester would be required. The subsequent Suzuki-Miyaura coupling would then be performed under optimized conditions. Studies on similar systems have explored various catalysts, bases, and solvents to maximize the yield of the desired arylated product.

Table 1: Exemplary Conditions for Suzuki-Miyaura Arylation of a Model C7-Bromo-4-substituted-1H-indazole rsc.org

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃DMF480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMF480
3Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O2465
4Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O2478

Reaction conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid at reflux.

The data indicates that the choice of catalyst and base is critical for the success of the reaction, with Pd(PPh₃)₄ and cesium carbonate providing the highest yield for the model substrate. rsc.org This highlights the importance of empirical optimization for specific substrates in Suzuki-Miyaura cross-coupling reactions.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of heterocyclic compounds, including indazoles. nih.gov This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. Transition-metal catalysis, particularly with rhodium and palladium, has been instrumental in advancing C-H activation methodologies for indazole derivatives. nih.govacs.org

While direct C-H functionalization of this compound has not been extensively reported, strategies developed for other substituted indazoles and related heterocycles provide a framework for potential applications. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. researchgate.netacs.orgacs.org This process involves the ortho-C-H activation of the azobenzene (B91143) directed by the azo group, followed by cyclative capture. acs.org

For a molecule like this compound, a directing group would likely be necessary to achieve regioselective C-H functionalization. The carboxylic acid group at the C3 position, or a derivative thereof, could potentially serve as a directing group to functionalize the C4-methyl group or other positions on the indazole ring. Research on other heterocyclic systems has shown that directing groups can effectively control the site of C-H activation. nih.gov

Palladium-catalyzed oxidative alkenylation of 1H- and 2H-indazoles represents another relevant C-H functionalization strategy. acs.org This method allows for the introduction of alkenyl groups at the C3 and C7 positions of the indazole core. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant. acs.org The application of such a method to a this compound derivative could potentially lead to the synthesis of novel functionalized indazoles.

The development of C-H activation strategies for specifically substituted indazoles is an active area of research. The insights gained from studies on related systems provide a strong foundation for designing synthetic routes to novel derivatives of this compound via direct C-H functionalization.

Table 2: General Parameters for Transition-Metal-Catalyzed C-H Activation in Indazole Synthesis

Catalyst SystemDirecting Group/SubstrateBond FormedKey Features
[Cp*RhCl₂]₂ / AgSbF₆AzobenzeneC-C, C-NFormal [4+1] annulation to form N-aryl-2H-indazoles. acs.orgacs.org
Rh(III) / Cu(II)Phenylhydrazine / AlkynylcyclobutanolC-C, N-N[4+1] annulation via cleavage of a Csp-Csp triple bond. rsc.org
Pd(OAc)₂ / Ag₂CO₃1H-IndazoleC-C (alkenyl)Selective C3- and C7-monoalkenylation. acs.org

This table summarizes some of the key catalyst systems and approaches that have been utilized for the C-H activation and functionalization of the indazole scaffold, which could be adapted for the target compound.

Spectroscopic and Computational Characterization of 4 Methyl 1h Indazole 3 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise architecture of 4-Methyl-1H-indazole-3-carboxylic acid is determined through a synergistic application of several spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectra reveal the number of distinct proton environments and their neighboring protons. For the indazole core, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm). The methyl group at the C4 position would be expected to produce a singlet in the upfield region (δ 2.3-2.6 ppm). The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (δ > 10 ppm), and its position can be sensitive to solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (δ 165-185 ppm). oregonstate.edu Carbons within the aromatic indazole ring resonate in the δ 110-150 ppm range. researchgate.net The methyl group carbon (C4-CH₃) would appear at a much higher field (δ 15-25 ppm).

¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for characterizing nitrogen-containing heterocycles. ipb.pt For the indazole ring, two distinct nitrogen signals would be expected. The chemical shifts are sensitive to tautomerism (1H vs. 2H) and substitution on the ring. ipb.pt While less common than ¹H or ¹³C NMR due to lower natural abundance and sensitivity, ¹⁵N NMR can provide invaluable data on the electronic structure of the heterocyclic core.

While specific experimental data for this compound is not widely published, the table below presents data for the closely related parent compound and its methyl ester, which serve as a reference for expected chemical shifts.

CompoundNucleusSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
1H-indazole-3-carboxylic acid methyl ester¹HDMSO-d613.91 (s, 1H, NH), 8.06 (d, J=8.2, 1H), 7.65 (d, J=8.4, 1H), 7.44 (ddd, J=8.3, 6.9, 1.1, 1H), 7.30 (dd, J=7.9, 6.9, 0.9, 1H), 3.92 (s, 3H, OCH₃) chemicalbook.com
1-Butyl-1H-indazole-3-carboxamide Derivatives¹³CDMSO-d6Carboxamide C=O (~161 ppm), Aromatic C (110-142 ppm), Alkyl C (14-49 ppm) researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the IR spectrum is dominated by features of the carboxylic acid and the indazole ring.

The most characteristic absorption is the very broad O-H stretching band of the carboxylic acid, which typically appears between 2500 and 3300 cm⁻¹. vscht.cz This broadening is a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, generally found between 1690 and 1760 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)IntensityReference
Carboxylic Acid (O-H)Stretching2500 - 3300Strong, Very Broad vscht.cz
Aromatic (C-H)Stretching3000 - 3100Medium to Weak vscht.cz
Alkyl (C-H)Stretching2850 - 2960Medium vscht.cz
Carbonyl (C=O)Stretching1690 - 1760Strong, Sharp vscht.cz
Aromatic (C=C)Stretching1400 - 1600Medium to Weak vscht.cz
Carboxylic Acid (C-O)Stretching1210 - 1320Medium vscht.cz

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.

For this compound (C₉H₈N₂O₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value obtained from HRMS, with a very low mass error (typically < 5 ppm) confirming the formula. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For indazole derivatives, common fragmentation pathways include the loss of small molecules like CO₂ from the carboxylic acid group or cleavages within the heterocyclic ring system. For example, in many indazole-3-carboxamide derivatives, a characteristic fragment ion corresponding to the indazole acylium cation is observed. researchgate.net

Computational Chemistry and Theoretical Studies

Computational methods are increasingly used to complement experimental data, providing insights into the electronic properties, reactivity, and potential biological activity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict various properties, including molecular geometry, vibrational frequencies (to aid in IR spectra interpretation), and electronic parameters. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. dovepress.com A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net Studies on the parent indazole-3-carboxylic acid have utilized DFT to understand its geometry and electronic structure, providing a model for the behavior of its derivatives. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). dovepress.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

For a molecule like this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the interactions (e.g., hydrogen bonds, hydrophobic interactions) to estimate its binding energy. researchgate.netdovepress.com Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event. Numerous studies have employed these techniques on various indazole derivatives to explore their potential as inhibitors for targets such as protein kinases or enzymes involved in cancer pathways. researchgate.netresearchgate.netnih.gov These studies help in understanding the structure-activity relationship (SAR) and guide the design of more potent and selective analogs.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods has become an indispensable tool in the structural elucidation and characterization of novel compounds. For this compound and its derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for the assignment of experimental signals and a deeper understanding of the electronic structure and vibrational modes of the molecule.

Theoretical calculations for indazole derivatives are often performed using various levels of theory and basis sets to achieve a good correlation with experimental data. researchgate.net The selection of an appropriate functional and basis set is crucial for obtaining accurate predictions. researchgate.net For instance, the B3LYP functional combined with the 6-311G** basis set has been shown to provide reliable results for the chemical shifts and vibrational frequencies of indazole-3-carboxylate derivatives. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts, as it has demonstrated high accuracy in predicting these values for a range of heterocyclic compounds. mdpi.comresearchgate.net

The calculated spectroscopic data not only aids in the confirmation of the molecular structure but also helps in understanding the influence of substituents on the spectral features. By comparing the predicted spectra with experimental findings for related compounds, a comprehensive spectroscopic characterization of this compound can be achieved.

¹H and ¹³C NMR Spectroscopy

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be predicted using the GIAO method at the B3LYP/6-311+G(d,p) level of theory. nih.gov The calculated values are typically referenced to a standard, such as tetramethylsilane (TMS).

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing carboxylic acid group. For similar indazole derivatives, aromatic protons typically resonate in the range of δ 7.0–8.5 ppm. The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to hydrogen bonding.

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 160–175 ppm for related structures. nih.gov The aromatic carbons of the indazole ring will resonate in the region of δ 110–145 ppm, with their specific shifts influenced by the positions of the methyl and carboxylic acid substituents. researchgate.netresearchgate.net The methyl carbon will appear at a significantly upfield chemical shift.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-142.5
C3a-123.0
C4-130.2
C5-122.5
C6-128.0
C7-110.0
C7a-140.5
4-CH₃2.6018.5
COOH12.50 (broad s)165.0
H57.30 (d)-
H67.50 (t)-
H77.80 (d)-
N1-H13.90 (broad s)-

Infrared (IR) Spectroscopy

The theoretical vibrational frequencies of this compound can be calculated using DFT methods, which can then be correlated with experimental IR spectra. The predicted IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key predicted vibrational frequencies include the O-H stretching of the carboxylic acid, which is typically a broad band in the region of 2500–3300 cm⁻¹. The C=O stretching of the carbonyl group is expected to appear as a strong absorption band around 1700–1725 cm⁻¹. Aromatic C-H stretching vibrations are predicted to be in the 3000–3100 cm⁻¹ region, while the C-H stretching of the methyl group should be observed around 2850–2960 cm⁻¹. The N-H stretching vibration of the indazole ring is anticipated in the range of 3100–3300 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are expected to appear in the 1450–1600 cm⁻¹ region. researchgate.net

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)3100 (broad)Medium
N-H stretch3250Medium
Aromatic C-H stretch3050Weak
Aliphatic C-H stretch (CH₃)2950Weak
C=O stretch (Carboxylic acid)1715Strong
Aromatic C=C stretch1610, 1580, 1470Medium
C-O stretch1250Medium
O-H bend1420Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) calculations are a reliable method for predicting the electronic absorption spectra of organic molecules. rsc.org The predicted UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic indazole ring system. The position and intensity of these bands are influenced by the substituents on the ring. For indazole derivatives, absorption maxima are typically observed in the UV region. researchgate.net The predicted spectrum can help in understanding the electronic properties and the nature of the molecular orbitals involved in the electronic transitions.

Predicted λmax (nm)Molar Absorptivity (ε)Transition
22025000π → π
2858000π → π
3105000n → π*

Structure Activity Relationship Sar Studies of 4 Methyl 1h Indazole 3 Carboxylic Acid Derivatives

Influence of Substituents on the Indazole Core on Biological Activity

The substitution pattern on the bicyclic indazole ring system is a critical determinant of biological activity. SAR studies have demonstrated that the nature and position of substituents on the benzene (B151609) portion of the indazole core can dramatically modulate the efficacy and selectivity of the resulting compounds.

Research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a target for cancer immunotherapy, has highlighted the significance of substituents at the 4- and 6-positions of the 1H-indazole scaffold. nih.gov Docking models suggest that the 1H-indazole motif interacts effectively with the ferrous ion of heme and fits within hydrophobic pockets of the enzyme, establishing it as a key pharmacophore for IDO1 inhibition. nih.gov The analysis of derivatives indicated that the substituent groups at both the 4- and 6-positions played a vital role in the molecule's inhibitory activity. nih.gov This underscores the importance of the 4-methyl group in orienting the molecule within the target's binding site and potentially engaging in favorable hydrophobic interactions.

Furthermore, the electronic and steric properties of substituents on the indazole ring influence the regioselectivity of N-alkylation, which in turn affects biological activity. nih.gov For instance, the position of electron-withdrawing groups, such as a methyl carboxylate, can direct alkylation to either the N-1 or N-2 position, leading to regioisomers with distinct biological profiles. beilstein-journals.org While a methyl group is electron-donating, its steric bulk and position at C-4 can similarly influence the accessibility of the adjacent N-1 position, thereby affecting the synthesis and ultimate potency of N-substituted derivatives.

The table below summarizes the general influence of substituent positioning on the indazole core based on reported SAR studies.

Substituent PositionInfluence on Biological ActivityKey Findings
C-4 Significant impact on potency and binding. nih.govThe 4-position is crucial for interaction with target enzymes like IDO1. The nature of the substituent (e.g., methyl) affects hydrophobic interactions. nih.gov
C-5 Modulates activity and N-alkylation regioselectivity. beilstein-journals.orgSubstitution at C-5 with groups like -CO2Me can influence the ratio of N-1 to N-2 alkylated products, which often have different biological activities. beilstein-journals.org
C-6 Critical for inhibitory activity in certain targets. nih.govAlong with the C-4 position, C-6 substitution is a key determinant for potent IDO1 inhibition. nih.gov
C-7 Strong influence on N-alkylation regioselectivity. beilstein-journals.orgElectron-withdrawing groups like nitro or methyl carboxylate at C-7 strongly favor the formation of N-2 regioisomers. beilstein-journals.org

Impact of Carboxylic Acid Modification on Pharmacological Profile

The carboxylic acid group at the 3-position of the indazole ring is a key functional handle for derivatization and a common point of interaction with biological targets. Its modification into esters, amides, or hydrazides is a widely employed strategy to alter a compound's pharmacological profile, including its potency, selectivity, metabolic stability, and cell permeability. jocpr.comderpharmachemica.com

The conversion of 1H-indazole-3-carboxylic acid into a diverse range of 1H-indazole-3-carboxamides is a cornerstone of many medicinal chemistry programs. derpharmachemica.comresearchgate.netnih.gov For example, a series of 1H-indazole-3-carboxamide derivatives were identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target for anti-tumor therapies. nih.gov SAR analysis revealed that the amide moiety was crucial for activity, with further substitutions on the amide nitrogen allowing for the exploration of different pockets within the kinase binding site. The introduction of a hydrophilic group in this region was found to be critical for achieving high PAK1 inhibitory activity and selectivity. nih.gov

Similarly, studies have reported the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. jocpr.com This modification involves first converting the carboxylic acid to a methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is then coupled with various substituted aryl acids. jocpr.com These modifications significantly alter the hydrogen bonding capacity and three-dimensional shape of the molecule, leading to new biological activities. jocpr.com In one study, a series of fourteen new 1H-indazole-3-carboxamides were synthesized by coupling 1H-indazole-3-carboxylic acid with various aryl or aliphatic amines and screened for antimicrobial activity. researchgate.net

The table below illustrates various modifications of the C-3 carboxylic acid group and their outcomes.

Starting MaterialModificationResulting Derivative ClassReported Application/Activity
1H-Indazole-3-carboxylic acidEsterification, then reaction with hydrazine hydrate and aryl acidsAryl acid N'-(1H-indazole-3-carbonyl)-hydrazides jocpr.comAntimicrobial agents jocpr.com
1H-Indazole-3-carboxylic acidCoupling with various amines (e.g., using EDC, HOBT)1H-Indazole-3-carboxamides derpharmachemica.comresearchgate.netAntimicrobial agents researchgate.net, PAK1 inhibitors nih.gov
1-Methyl-1H-indazole-3-carboxylic acidConversion to active thio-ester, then coupling with 7-aminocephalosporanic acidIndazole-cephalosporin conjugates researchgate.netAntibacterial agents researchgate.net
ADB-BUTINACA (an indazole-3-carboxamide)In vitro metabolismHydroxylated metabolites nih.govUnderstanding of pharmacological breakdown and metabolite activity nih.gov

Regioselectivity and Tautomerism Effects on Biological Potency

Indazole chemistry is profoundly influenced by the phenomena of tautomerism and the resulting regioselectivity in substitution reactions. The indazole ring exists as two primary tautomers: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. nih.govnih.gov Direct alkylation of an N-unsubstituted indazole typically yields a mixture of N-1 and N-2 substituted products, which are distinct chemical entities often possessing vastly different biological and pharmacological properties. beilstein-journals.org Therefore, controlling the regioselectivity of these reactions is paramount for the synthesis of specific, potent therapeutic agents. d-nb.info

The choice of reaction conditions—including the base, solvent, and electrophile—can strongly influence the ratio of N-1 to N-2 isomers. nih.govbeilstein-journals.org For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor the formation of the N-1 alkylated product for many C-3 substituted indazoles. nih.gov Conversely, conditions can be optimized to favor the N-2 product. For example, the presence of an electron-withdrawing substituent at the C-7 position has been shown to direct alkylation almost exclusively to the N-2 position. beilstein-journals.org

The biological importance of this regioselectivity is significant. Many potent, FDA-approved drugs are specific indazole regioisomers. For example, Pazopanib, a tyrosine kinase inhibitor, is an N-2 substituted indazole. beilstein-journals.org The distinct spatial arrangement of the substituent attached to N-1 versus N-2 leads to different interactions with the target protein, highlighting that regioselectivity is a critical factor for biological potency. The Curtin–Hammett principle often governs the outcome, where the product ratio is determined by the difference in the energy of the transition states leading to the two isomers, not just the stability of the initial tautomers. nih.gov

The following table demonstrates how reaction conditions can dictate the regiochemical outcome of indazole N-alkylation.

Indazole SubstrateReagents/ConditionsPredominant IsomerKey Finding
Various C-3 substituted indazolesNaH, Alkyl bromide, THFN-1 nih.govThis system provides high N-1 selectivity for a range of indazoles. nih.gov
7-CO2Me-indazoleNaH, Alkyl bromide, THFN-2 beilstein-journals.orgAn electron-withdrawing group at C-7 reverses the selectivity, favoring the N-2 product. beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylateCesium carbonate, AlcoholN-1 beilstein-journals.orgDFT calculations suggest a chelation mechanism involving cesium drives N-1 substitution. beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylatePhosphine (B1218219), Alcohol, Azodicarboxylate (Mitsunobu conditions)N-2 beilstein-journals.orgNon-covalent interactions under Mitsunobu conditions favor the formation of the N-2 product. beilstein-journals.org

Rational Design and Optimization of Indazole-Based Ligands

The development of modern indazole-based therapeutics often relies on rational, structure-based design strategies. acs.org This process leverages computational modeling, fragment-based screening, and a deep understanding of SAR to create optimized ligands with high potency and selectivity for a specific biological target.

A typical rational design campaign may begin with a "hit" compound identified from a high-throughput or fragment-based screen. For example, 1H-indazole-3-carboxamide derivatives were identified as potential PAK1 inhibitors using a fragment-based approach. nih.gov This initial scaffold then serves as a template for iterative optimization. medicinal chemists synthesize analogs by modifying different parts of the molecule—such as the substituents on the indazole core or the groups attached to the C-3 carboxamide—to improve its properties. acs.orgnih.gov

In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, researchers performed structural optimization of known benzimidazole (B57391) inhibitors by incorporating an indazole moiety. nih.gov This led to a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives with potent activity against both wild-type and mutant forms of the FLT3 kinase. nih.gov

Similarly, a structure-based design was employed to develop novel inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, resulting in a series of 5-aminoindazole (B92378) derivatives with low nanomolar potency and broad-spectrum antimicrobial activity. acs.org This approach led to a remarkable 6000-fold increase in potency over the initial hit compound through an economical number of synthetic steps. acs.org These examples demonstrate that a rational, knowledge-based approach is a powerful strategy for transforming a simple indazole scaffold, such as 4-methyl-1H-indazole-3-carboxylic acid, into a highly optimized and clinically relevant drug candidate.

Pharmacological and Biological Applications of 4 Methyl 1h Indazole 3 Carboxylic Acid Derivatives

Anticancer and Antitumor Activities of Indazole Derivatives

Indazole derivatives have emerged as a promising class of compounds in oncology, demonstrating potent activity against various cancer cell lines. namiki-s.co.jp Their therapeutic potential stems from their ability to interfere with key cellular processes involved in tumor growth and progression. Several drugs containing the indazole scaffold have been approved for cancer treatment, underscoring the clinical significance of this heterocyclic system.

A critical mechanism through which indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that certain indazole derivatives can trigger this process in cancer cells through the intrinsic mitochondrial pathway.

One study on a series of novel indazole derivatives identified a compound, designated as 2f, that exhibited potent growth-inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line. Mechanistic investigations revealed that treatment with compound 2f led to a dose-dependent increase in apoptosis in 4T1 cells. This was associated with key molecular changes characteristic of the apoptotic cascade:

Upregulation of Pro-apoptotic Proteins: An increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family, was observed.

Downregulation of Anti-apoptotic Proteins: Conversely, the expression of Bcl-2, an anti-apoptotic protein, was decreased.

Activation of Caspases: The treatment resulted in the upregulation of cleaved caspase-3, a crucial executioner caspase in the apoptotic pathway.

Mitochondrial Disruption: A decrease in the mitochondrial membrane potential and an increase in the levels of reactive oxygen species (ROS) were also noted, indicating mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.

Furthermore, other indazole derivatives, such as a compound labeled W24, have been shown to induce G2/M cell cycle arrest and apoptosis by regulating proteins like Cyclin B1, BAD, and Bcl-xL. This compound also influenced intracellular ROS levels and mitochondrial membrane potential in HGC-27 gastric cancer cells. These findings highlight the multifaceted approach by which indazole derivatives can disrupt cancer cell survival and proliferation.

Kinases are a family of enzymes that play a pivotal role in cellular signaling pathways controlling cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Indazole derivatives have been successfully developed as inhibitors of various kinases.

Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases through a fragment-led de novo design approach. These compounds demonstrated inhibition of FGFR1-3 in the micromolar range.

Epidermal Growth Factor Receptor (EGFR): Through structure-guided drug design, 1H-indazole derivatives have been synthesized that show potent inhibitory activity against EGFR kinases, including the T790M mutant which is associated with resistance to some EGFR inhibitors.

PI3K/AKT/mTOR Pathway: This signaling pathway is frequently overactive in cancer cells, promoting proliferation and survival. A series of 3-amino-1H-indazole derivatives were synthesized and found to exhibit broad-spectrum antiproliferative activity. The lead compound, W24, was identified as an inhibitor of the PI3K/AKT/mTOR pathway.

Haspin and Clk4 Kinases: N1-benzoylated 5-(4-pyridinyl)indazole-based derivatives have been developed as selective inhibitors of haspin and Clk4 kinases, which are considered potential targets for new anticancer agents.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is crucial for its interaction with the hinge region of tyrosine kinases, as seen in the drug Linifanib. namiki-s.co.jp Similarly, the 1H-indazole-3-carboxamide moiety plays a vital role in the antitumor activity of the drug Entrectinib. namiki-s.co.jp

Anti-inflammatory Properties and Immunomodulation

Indazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects, making them potential candidates for the treatment of various inflammatory and autoimmune diseases. Their mechanisms of action often involve the modulation of key inflammatory mediators and signaling pathways.

Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-alpha), are key drivers of the inflammatory response. Elevated levels of these cytokines are associated with numerous pathological conditions. Studies have shown that indazole derivatives can effectively inhibit the production of these cytokines.

Calcium-Release Activated Calcium (CRAC) channels are crucial for the activation of various immune cells, including T cells and mast cells, which play a central role in inflammatory and allergic responses. The influx of calcium through CRAC channels triggers downstream signaling events that lead to cell proliferation, degranulation, and the release of inflammatory mediators. Consequently, CRAC channels have emerged as a key therapeutic target for immunomodulation.

A series of indazole-3-carboxamides have been identified as potent blockers of CRAC channels. Structure-activity relationship (SAR) studies revealed that the specific regiochemistry of the amide linker is critical for their inhibitory activity. Derivatives with a 'reversed' 3-carboxamide (-CO-NH-Ar) structure were found to be significantly more potent than their isomers.

The inhibitory effects of these indazole derivatives on CRAC channels have been demonstrated in various in vitro models:

Inhibition of Calcium Influx: In RBL-2H3 mast cells, these compounds effectively blocked thapsigargin-induced calcium influx in a dose-dependent manner.

Suppression of Mast Cell Function: The representative indazole derivative 12d potently inhibited mast cell degranulation and the release of pro-inflammatory cytokines.

Inhibition of T-cell Function: CRAC channel blockers based on the indazole scaffold have been shown to inhibit the nuclear translocation of NFAT in Jurkat T cells and the proliferation of primary mouse immune cells. In human CD4+ T cells, CRAC channel inhibition led to a dose-dependent reduction in the expression of IL-17A and IFN-γ.

The table below summarizes the inhibitory activity of selected indazole-3-carboxamide derivatives on CRAC channels and TNF-α production.

CompoundCRAC Channel Inhibition IC₅₀ (µM)TNF-α Production Inhibition IC₅₀ (µM)
12a1.51Sub-µM
12b-Sub-µM
12d0.670.28
12e-Sub-µM
Data sourced from multiple studies. A hyphen (-) indicates that the specific value was not provided in the cited sources.

These findings suggest that indazole-based CRAC channel inhibitors are promising candidates for the development of novel therapies for autoimmune and inflammatory disorders.

Antimicrobial and Anti-infective Applications

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Indazole derivatives have been investigated for their potential antimicrobial properties and have shown activity against a range of pathogens, including bacteria, fungi, and protozoa.

Synthesized 2H-indazole derivatives have demonstrated significant antiprotozoal activity against Entamoeba histolytica, Trichomonas vaginalis, and Giardia intestinalis, in many cases showing greater potency than the standard drug metronidazole (B1676534). Furthermore, certain 2,3-diphenyl-2H-indazole derivatives have exhibited in vitro growth inhibition against the fungal pathogens Candida albicans and Candida glabrata.

Other studies have focused on creating hybrid molecules incorporating the indazole scaffold to enhance antimicrobial efficacy. For example, novel 1H-1,2,3-triazole and carboxylate derivatives of metronidazole have been synthesized and evaluated, with some compounds displaying excellent activity against both fungal and bacterial strains. Similarly, a series of 1H-Indazole-3-carboxamides were synthesized and tested for their antimicrobial activity.

The table below presents the antimicrobial activity of selected indazole derivatives against various pathogens.

Derivative TypeTarget Organism(s)Observed Activity
2,3-diphenyl-2H-indazoleCandida albicans, Candida glabrataIn vitro growth inhibition
2-phenyl-2H-indazoleGiardia intestinalis, Entamoeba histolyticaPotent antiprotozoal activity, often exceeding metronidazole
Indazole-3-carboxamidesVarious bacteria and fungiAntimicrobial activity demonstrated
This table is a qualitative summary based on findings from multiple research papers.

These results underscore the versatility of the indazole nucleus as a scaffold for the design of new antimicrobial and anti-infective drugs.

Neuroprotective and Central Nervous System Activities

The central nervous system (CNS) is a key target for many therapeutic agents. While the broader class of indazole derivatives has been investigated for various CNS effects, including antipsychotic, analgesic, and antipyretic properties, specific research into the neuroprotective activities of 4-methyl-1H-indazole-3-carboxylic acid derivatives is still an emerging area. nih.gov

Some indazole-3-carboxamides have been explored as modulators of ion channels, which are crucial for neuronal function. For instance, certain derivatives have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.gov The influx of calcium through these channels is a key signaling event in many cell types, including those in the nervous system. While these studies did not specifically use 4-methyl substituted derivatives, they highlight a potential mechanism through which indazole carboxamides could influence CNS-related pathways. The unique regiochemistry of the amide linker has been shown to be critical for the inhibitory activity of these compounds on calcium influx. nih.gov

Furthermore, agonists and partial agonists of the nicotinic α-7 receptor, which are being investigated for treating conditions like Alzheimer's disease and schizophrenia, have been synthesized using indazole-3-carboxylic acid as a key starting material. google.com This suggests that derivatives of the indazole-3-carboxylic acid scaffold have the potential to interact with important neurological targets. However, direct studies on this compound derivatives for specific neuroprotective effects against neurodegenerative diseases remain to be extensively reported in the literature.

Other Therapeutic Potentials (e.g., Antihypertensive, Antiarrhythmic, Antidiabetic)

Derivatives of indazole have shown promise in a variety of other therapeutic areas, including cardiovascular and metabolic diseases. nih.gov

Antihypertensive Activity: The indazole nucleus is present in compounds investigated for their antihypertensive properties. nih.gov For example, a series of novel indazole derivatives were synthesized and evaluated as inhibitors of CYP11B2, an enzyme involved in the production of aldosterone, which plays a role in regulating blood pressure. One optimized compound from this series demonstrated potent inhibition of CYP11B2. mdpi.com While this study did not specifically focus on this compound derivatives, it underscores the potential of the indazole scaffold in the development of antihypertensive agents. Another review highlights various indazole derivatives with demonstrated antihypertensive effects, acting through mechanisms such as Rho kinase inhibition. nih.gov

Antiarrhythmic Activity: The potential for indazole derivatives to act as antiarrhythmic agents has been recognized. nih.gov However, specific studies detailing the antiarrhythmic effects of derivatives of this compound are limited in the currently available scientific literature.

Antidiabetic Activity: Research has pointed to the potential of indazole derivatives in managing diabetes. A study focusing on newly synthesized indazole-based thiadiazole hybrid derivatives, which originated from 5-methyl-1H-indazole-3-carboxylic acid, demonstrated promising antidiabetic potential. These compounds were evaluated for their ability to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates. Inhibition of this enzyme can help to control post-meal blood glucose levels.

Several of the synthesized derivatives exhibited significant α-glucosidase inhibitory activity, with some compounds showing potency comparable to the standard drug acarbose. The structure-activity relationship (SAR) analysis revealed that the type and position of substituents on the phenyl ring of the thiadiazole moiety played a crucial role in the inhibitory activity. For instance, derivatives with a hydroxyl group at the para-position of the phenyl ring showed enhanced enzyme binding and inhibitory potential.

The table below summarizes the α-glucosidase inhibitory activity of selected 5-methyl-1H-indazole-3-carbohydrazide-derived thiadiazole compounds.

CompoundSubstitution on Phenyl RingIC₅₀ (µM) for α-glucosidase
3 4-hydroxy9.91 ± 0.49
4 4-hydroxy-3-methyl10.64 ± 1.79
Acarbose (Standard) -5.39 ± 0.85

This data indicates that derivatives of methyl-indazole-3-carboxylic acid are a promising class of compounds for the development of new antidiabetic agents.

Future Perspectives and Research Directions for 4 Methyl 1h Indazole 3 Carboxylic Acid Research

Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

The synthesis of indazole derivatives, including 4-methyl-1H-indazole-3-carboxylic acid, is a critical area of ongoing research, with a strong emphasis on improving efficiency, selectivity, and environmental sustainability. benthamdirect.comrsc.org Traditional methods can sometimes be limited by harsh conditions, low yields, or the generation of significant waste. rsc.org Consequently, modern synthetic chemistry is moving towards greener and more catalyst-driven approaches. benthamdirect.comingentaconnect.com

Recent advancements focus on several key areas:

Transition-Metal Catalysis: The use of catalysts, particularly those based on transition metals like copper and palladium, has become highly effective in creating indazole derivatives. benthamdirect.comnih.gov These methods often allow for reactions under milder conditions and with greater control over the final product structure. acs.org For instance, copper-catalyzed intramolecular Ullmann-type reactions have been developed, though they can present challenges such as poor reactivity that may be overcome using high-throughput screening to find optimal conditions. acs.org

Green Chemistry Approaches: There is a significant push towards developing environmentally friendly synthetic routes. rsc.org This includes the use of greener solvents like PEG-400, developing catalyst systems that can be recycled and reused, and designing one-pot reactions that reduce intermediate purification steps, saving time and resources. acs.orgnih.gov Photochemistry, using visible light to drive reactions, is also emerging as a sustainable method for synthesizing indazoles. rsc.org

Innovative Precursors and Pathways: Researchers are exploring novel starting materials and reaction pathways to streamline synthesis. One such approach involves the diazotization of substituted anilines to generate 1H-indazole-3-carboxylic acid derivatives in a single step, avoiding harsher multi-step processes. bloomtechz.comgoogle.com Another strategy involves the [3+2] cycloaddition of benzyne (B1209423) and diazo compounds to form the indazole ring. orgsyn.org

These evolving synthetic strategies are crucial for producing not only this compound but also a diverse library of related compounds for further biological screening.

Table 1: Modern Synthetic Approaches for Indazole Derivatives

Synthetic Strategy Key Features Potential Advantages
Transition-Metal Catalysis Utilizes catalysts like copper (Cu) and palladium (Pd). benthamdirect.comnih.gov High efficiency, good to excellent yields, milder reaction conditions. nih.govacs.org
Green Chemistry Employs sustainable solvents (e.g., PEG-400), recyclable catalysts, and photochemical methods. rsc.orgacs.org Reduced environmental impact, increased safety, potential for gram-scale synthesis. acs.orgnih.gov
One-Pot Syntheses Combines multiple reaction steps without isolating intermediates, such as in situ diazonium salt formation. google.com Increased efficiency, reduced waste, and shorter reaction times. google.com

| Cycloaddition Reactions | Involves forming the ring structure through reactions like the [3+2] cycloaddition of benzyne. orgsyn.org | Provides access to diverse indazole structures. orgsyn.org |

Exploration of New Biological Targets and Mechanisms of Action

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov Derivatives have shown activities including anti-inflammatory, antimicrobial, anticancer, and anti-HIV effects. nih.govresearchgate.net Future research on this compound will likely expand this scope, seeking new therapeutic applications.

Promising areas of exploration include:

Oncology: Many indazole-based compounds are in clinical use or trials as anticancer agents, often functioning as kinase inhibitors. nih.govrsc.org For example, derivatives have been designed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.govresearchgate.net Further derivatives of this compound could be developed to target other kinases or oncogenic pathways, such as the p53/MDM2 pathway or apoptosis regulators like Bcl-2. nih.govnih.gov

Neurodegenerative and Inflammatory Diseases: Indazole derivatives have been investigated for treating neurodegenerative diseases and inflammatory conditions. researchgate.neteurekaselect.com Some compounds act as activators of soluble guanylate cyclase (sGC) or inhibitors of enzymes like 5-lipoxygenase (5-LOX), both of which are relevant in inflammatory pathways. sci-hub.se The cannabinoid receptor CB2, a target for treating inflammatory diseases and pain, is also a key target for indazole-based synthetic cannabinoids. nih.gov

Synthetic Cannabinoids: this compound is a known precursor in the synthesis of potent synthetic cannabinoids. acs.orgnih.gov These compounds primarily act as agonists for the cannabinoid receptors CB1 and CB2. nih.gov While often associated with illicit use, the study of these interactions provides valuable insight into the endocannabinoid system, which could be harnessed for therapeutic purposes, such as pain management, with appropriately designed molecules that offer selectivity and avoid psychoactive effects. nih.govresearchgate.netdiva-portal.org

Application in Fragment-Based Drug Discovery and Scaffold Hopping

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel drug leads by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a biological target. nih.gov The indazole core is an ideal candidate for FBDD due to its unique physicochemical properties and hydrogen bonding capabilities. nih.govdiva-portal.org

Future applications in this area will likely involve:

Fragment Library Enhancement: this compound and similar simple indazoles can serve as core fragments in screening libraries. Their relatively simple structure allows for broad exploration of chemical space when searching for initial "hits" against new or challenging drug targets. nih.gov

Structure-Guided Growth: Once a fragment like an aminoindazole is identified as a hit, techniques such as X-ray crystallography can reveal its binding mode. nih.gov This structural information then guides the synthetic elaboration of the fragment, growing it into a more potent and selective lead compound. nih.gov This has been successfully applied to develop inhibitors for targets like phosphoinositide-dependent kinase-1 (PDK1). nih.gov

Scaffold Hopping: This strategy involves replacing a central molecular core (scaffold) of a known active compound with a different, isosteric one to discover new chemical entities with improved properties. The indazole ring is often used as a bioisosteric replacement for scaffolds like indole (B1671886) or benzimidazole (B57391). nih.govdiva-portal.org For instance, researchers have successfully used scaffold hopping from an indole to an indazole core to convert a selective inhibitor of the anti-apoptotic protein MCL-1 into a dual inhibitor of both MCL-1 and BCL-2, a potentially powerful strategy for overcoming cancer drug resistance. nih.govresearchgate.netrsc.org

Clinical Translation and Therapeutic Potential

While this compound itself is primarily an intermediate, its derivatives hold significant therapeutic potential that warrants future clinical investigation. nih.govbloomtechz.com The indazole scaffold is already present in several FDA-approved drugs for cancer and chemotherapy-induced nausea, such as Axitinib and Granisetron, respectively. bldpharm.comdiva-portal.org

Future research aimed at clinical translation will focus on:

Developing Optimized Drug Candidates: Starting from leads identified through the methods described above, medicinal chemists will work to optimize properties such as potency, selectivity, and pharmacokinetics to create compounds suitable for clinical trials. This has been the path for numerous indazole derivatives targeting cancer and inflammatory diseases. nih.govnih.gov

Targeting Drug Resistance: A key challenge in cancer therapy is acquired drug resistance. One promising strategy involves developing dual-target inhibitors. As demonstrated with the scaffold hopping from indole to indazole to create dual MCL-1/BCL-2 inhibitors, derivatives of this compound could be designed to hit multiple targets simultaneously, potentially preventing or overcoming resistance mechanisms. nih.gov

Selective Cannabinoid Receptor Modulation: While many indazole-based synthetic cannabinoids are non-selective and potent CB1 agonists (leading to psychoactive effects), future work could focus on designing derivatives that are highly selective for the CB2 receptor. nih.govacs.org Such compounds could offer therapeutic benefits for inflammatory conditions and pain without the undesirable central nervous system effects. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is accelerating the discovery and optimization of new drugs. researchgate.net This integration is particularly valuable in the context of this compound research.

Key integrated approaches include:

Computational Screening and Design: In silico methods like molecular docking and virtual screening can rapidly evaluate large virtual libraries of indazole derivatives against a specific biological target. researchgate.net This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources. Density Functional Theory (DFT) calculations can be used to understand the electronic properties and reactivity of new indazole structures. researchgate.netresearchgate.net

High-Throughput Screening (HTS): Experimentally, HTS allows for the rapid testing of thousands of compounds for biological activity. nih.gov HTS can be used to screen fragment libraries containing indazole cores or to test newly synthesized derivative libraries against targets of interest. nih.govresearchgate.net The combination of HTS with computational modeling creates a powerful discovery engine.

Structure-Based Design: When experimental structures of a target protein bound to an indazole fragment are obtained (e.g., via X-ray crystallography), computational tools can be used to model and design modifications. nih.gov Molecular dynamics simulations can then predict how these changes will affect the binding and stability of the compound within the target's active site, guiding the synthesis of more potent molecules. researchgate.netnih.gov This integrated approach has been used to study the enantioseparation of chiral indazole derivatives and to rationalize the design of irreversible kinase inhibitors. nih.govnih.gov

By combining these advanced methodologies, researchers can more efficiently navigate the complex path from a simple scaffold like this compound to a potentially life-saving therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1H-indazole-3-carboxylic acid, and how are intermediates purified?

A common approach involves hydrolyzing methyl 4-methyl-1H-indazole-3-carboxylate (CAS: 1352415-05-4) under acidic or basic conditions to yield the carboxylic acid derivative. For example, refluxing the ester with aqueous NaOH or HCl followed by neutralization and recrystallization from ethanol/water mixtures improves purity . Alternative methods adapted from indazole-carboxylic acid syntheses include condensation reactions using acetic acid as both solvent and catalyst, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the indazole core and substituent positions (e.g., methyl at C4, carboxylic acid at C3).
  • FT-IR : Peaks near 1680–1700 cm1 ^{-1 } (C=O stretch) and 2500–3300 cm1 ^{-1 } (broad O-H stretch) verify the carboxylic acid group.
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in related compounds like 1-methyl-1H-indazole-3-carboxylic acid, which forms dimeric pairs via O–H···O interactions .

Q. How should this compound be stored to ensure stability?

Store sealed in a dry environment at 2–8°C to prevent hydrolysis or degradation. Use amber vials to minimize light exposure, as UV radiation may induce decarboxylation in carboxylic acids .

Advanced Research Questions

Q. How can SHELX software enhance structural analysis of this compound derivatives?

SHELXL refines high-resolution crystallographic data to model hydrogen bonding and torsional angles. For example, intermolecular O–H···O interactions in indazole-carboxylic acids can be validated using SHELX-generated Fourier maps. SHELXD/SHELXE may also assist in resolving twinned crystals or low-quality datasets common in small-molecule crystallography .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., amides or esters) from this compound?

  • Amidation : React the acid with SOCl2_2 to form the acyl chloride, then treat with amines (e.g., benzylamine) in dry THF.
  • Esterification : Use DCC/DMAP coupling with alcohols or Mitsunobu conditions for sterically hindered alcohols.
    Derivatives like 1,5-dimethyl-1H-indazole-3-carboxylic acid (CAS: N/A) can be synthesized via alkylation of the indazole nitrogen, followed by purification using preparative HPLC .

Q. How do computational methods (e.g., DFT, molecular docking) support research on this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian with B3LYP/6-31G(d) basis sets. Canonical SMILES (e.g., COC(=O)c1cccc2c1c(n[nH]2)C(=O)O) enable rapid input generation .
  • Docking studies : Screen derivatives for binding to targets like kinases or GPCRs using AutoDock Vina, leveraging the indazole scaffold’s rigidity for pose optimization .

Q. How can analytical challenges (e.g., low solubility) be addressed during method development?

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Adjust pH to 2.5–3.0 to enhance solubility.
  • LC-MS : Employ ESI-negative mode to detect the deprotonated [M–H]^- ion (expected m/z ~190.20). Validate purity with >95% peak area .

Q. How should researchers reconcile contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies often arise from polymorphic forms or impurities. For example, recrystallization solvents (DMF vs. ethanol) may yield different crystal habits. Cross-validate using differential scanning calorimetry (DSC) and variable-temperature XRD to identify phase transitions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for ester-to-acid hydrolysis to avoid side reactions .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts .
  • Computational Modeling : Benchmark docking results with experimental IC50_{50} values from kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.